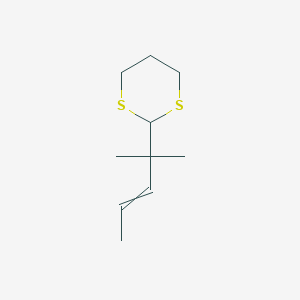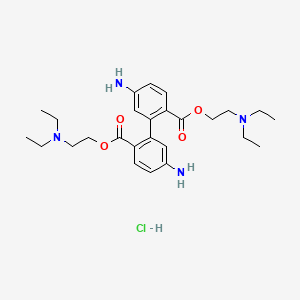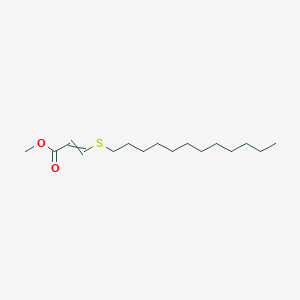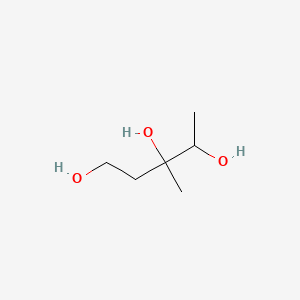
1,4-Dideoxy-3-C-methylpentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dideoxy-3-C-methylpentitol: is a chemical compound with the molecular formula C6H14O3 It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the absence of hydroxyl groups at the 1 and 4 positions and the presence of a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dideoxy-3-C-methylpentitol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 1,4-dideoxy-3-C-methylpentulose using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would typically involve optimizing the reduction process and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dideoxy-3-C-methylpentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced sugar alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 1,4-Dideoxy-3-C-methylpentitol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies .
Biology: In biological research, this compound can be used as a model compound to study the behavior of sugar alcohols in biological systems. It can also be used to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural properties may allow for the development of compounds with specific biological activities.
Industry: While industrial applications are limited, this compound can be used in the production of specialized chemicals and materials. Its unique properties may also make it useful in the development of new industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Dideoxy-3-C-methylpentitol is not well-documented. as a sugar alcohol derivative, it may interact with various enzymes and proteins in biological systems. The compound’s molecular targets and pathways would likely involve interactions with carbohydrate-processing enzymes and metabolic pathways related to sugar alcohols .
Comparison with Similar Compounds
- 1,4-anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol
- 1,3-Dideoxy-4-C-methylpentitol
Comparison: 1,4-Dideoxy-3-C-methylpentitol is unique due to the specific positions of its deoxy and methyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of a methyl group at the 3 position can influence the compound’s interaction with enzymes and other molecules, potentially leading to different biological effects .
Properties
CAS No. |
64195-84-2 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3-methylpentane-1,3,4-triol |
InChI |
InChI=1S/C6H14O3/c1-5(8)6(2,9)3-4-7/h5,7-9H,3-4H2,1-2H3 |
InChI Key |
XPUHQLFLUQJINS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CCO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


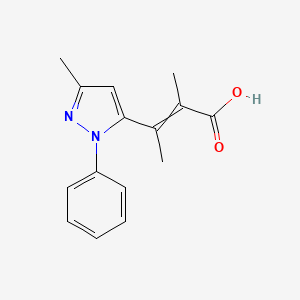

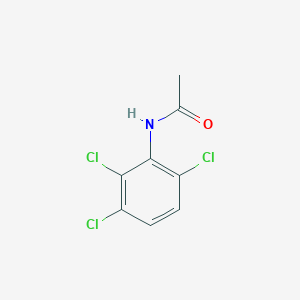
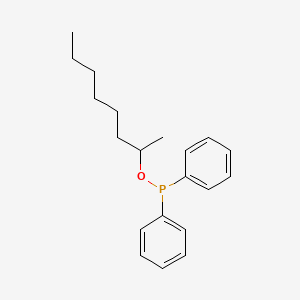
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
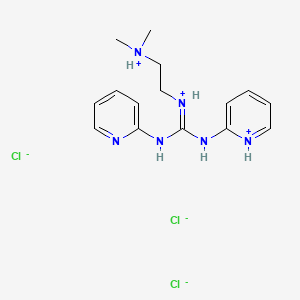
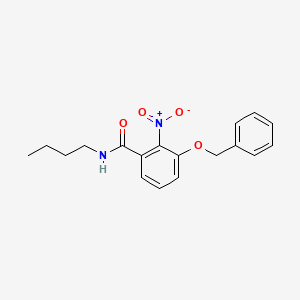
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
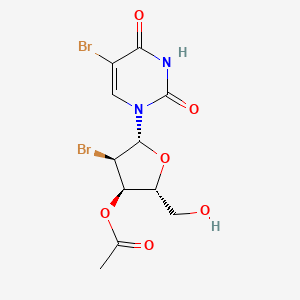
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
